Sodium 8-chloronaphthalene-1-sulfonate
CAS No.: 5439-85-0
Cat. No.: VC3866273
Molecular Formula: C10H7ClNaO3S
Molecular Weight: 265.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5439-85-0 |
|---|---|
| Molecular Formula | C10H7ClNaO3S |
| Molecular Weight | 265.67 g/mol |
| IUPAC Name | sodium;8-chloronaphthalene-1-sulfonate |
| Standard InChI | InChI=1S/C10H7ClO3S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6H,(H,12,13,14); |
| Standard InChI Key | JVJCCQQRGMMETG-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=CC=C2)Cl.[Na+] |
| Canonical SMILES | C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl.[Na] |
Introduction
Synthesis and Production Methods
Laboratory Synthesis
The synthesis of sodium 8-chloronaphthalene-1-sulfonate typically involves two stages:
-
Sulfonation of 8-Chloronaphthalene: 8-Chloronaphthalene is treated with concentrated sulfuric acid or oleum under controlled conditions to yield 8-chloronaphthalene-1-sulfonic acid .
-
Neutralization: The sulfonic acid intermediate is neutralized with sodium hydroxide, forming the sodium salt .
Industrial Production
Industrial-scale production employs continuous-flow reactors to optimize yield and purity. Key parameters include temperature control (80–120°C) and stoichiometric precision to minimize byproducts . Post-synthesis purification via crystallization ensures compliance with pharmaceutical-grade standards (≥98% purity) .
Advanced Synthetic Applications
A study published in ACS Omega (2019) utilized 8-chloronaphthalene-1-sulfonic acid (precursor to the sodium salt) in Ullmann coupling reactions to synthesize 8-anilinonaphthalene-1-sulfonate (ANS) derivatives . The optimized conditions involved:
| Parameter | Optimal Value |
|---|---|
| Catalyst | Elemental copper (10 mol%) |
| Temperature | 100°C |
| Reaction Time | 1.5 hours |
| Solvent | Aqueous sodium phosphate buffer (pH 6–7) |
This method achieved yields up to 74%, demonstrating the sodium salt’s utility in synthesizing fluorescent probes for biochemical applications .
Industrial and Research Applications
Pharmaceutical Intermediates
Sodium 8-chloronaphthalene-1-sulfonate is a key intermediate in active pharmaceutical ingredient (API) synthesis. Its sulfonate group enhances water solubility, making it ideal for formulating injectable drugs .
Fluorescent Probe Synthesis
The compound serves as a precursor to ANS derivatives, which are widely used as fluorescent probes in protein-binding studies. The ACS Omega study highlighted its role in developing environmentally friendly synthesis routes for these probes .
Dye and Pigment Manufacturing
The naphthalene backbone and sulfonate group contribute to its use in producing azo dyes and pigments, where it acts as a coupling agent to enhance color fastness .
Future Research Directions
-
Biological Studies: Systematic evaluation of antimicrobial, antifungal, and cytotoxic properties.
-
Process Optimization: Development of greener synthesis methods to reduce environmental impact.
-
Material Science Applications: Exploration of its use in polymer sulfonation or ion-exchange resins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume